molecular formula C19H14ClNO4 B2975192 7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862208-14-8

7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2975192
CAS No.: 862208-14-8
M. Wt: 355.77
InChI Key: IBSFZFOPLCPYFB-UHFFFAOYSA-N
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Description

7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetically derived small molecule based on the privileged 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold . This class of 3,4-fused pyrrolocoumarins is the subject of active research due to its wide spectrum of reported biological activities . Compounds with this core structure have been investigated for their potential cytotoxic properties, showing promise in assays against various cancer cell lines, as well as for antibacterial and antifungal applications . The structural motif is also known to exhibit antioxidant activity and act as a lipoxygenase (LOX) inhibitor , suggesting potential in anti-inflammatory research . The synthetic approach for this family of compounds often involves efficient, practical procedures such as multicomponent reactions (MCR) , which are compatible with a wide range of substituents and allow for the generation of diversified libraries under mild conditions . The chromeno[2,3-c]pyrrole core combines a coumarin-derived moiety with a pyrrole ring, both of which are frequently encountered in pharmacologically active compounds and natural products . The presence of the electron-withdrawing chloro substituent and the methoxyphenyl group can significantly influence the compound's electronic properties, lipophilicity, and subsequent interactions with biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

7-chloro-1-(2-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO4/c1-21-16(11-5-3-4-6-13(11)24-2)15-17(22)12-9-10(20)7-8-14(12)25-18(15)19(21)23/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSFZFOPLCPYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound with significant potential in medicinal chemistry. Its biological activities have been the subject of various studies, revealing a range of pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies.

  • Molecular Formula : C19H14ClNO4
  • Molecular Weight : 355.77 g/mol
  • IUPAC Name : 7-chloro-1-(2-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of pyrrole compounds can possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often assessed using methods like the broth microdilution technique, which evaluates the minimum inhibitory concentration (MIC) required to inhibit bacterial growth .

2. Anti-inflammatory Activity

7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been implicated in anti-inflammatory responses. In vitro studies involving human peripheral blood mononuclear cells (PBMCs) have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The antiproliferative effects on PBMCs were notably significant at higher concentrations .

3. Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. For example, it has been tested against human cancer cell lines like MCF-7 (breast cancer) and HepG-2 (liver cancer). Results indicated that certain derivatives exhibited stronger inhibition of cell proliferation compared to conventional chemotherapy agents like doxorubicin .

The biological activities of 7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Modulation of Cell Signaling Pathways : The compound may affect signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFindings
Study 1 Evaluated the anti-inflammatory effects on PBMCs; showed significant inhibition of cytokine production at concentrations above 50 µg/mL .
Study 2 Tested against various bacterial strains; demonstrated effective antimicrobial activity with MIC values comparable to standard antibiotics .
Study 3 Assessed anticancer properties on MCF-7 and HepG-2 cells; derivatives showed up to 85% inhibition of cell proliferation .

Scientific Research Applications

Pharmacological Properties

Research indicates that 7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits several biological activities:

Antimicrobial Activity: Derivatives of pyrrole compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The assessment of antimicrobial activity involves evaluating the minimum inhibitory concentration (MIC) required to inhibit bacterial growth using methods like the broth microdilution technique.

Anti-inflammatory Activity: In vitro studies involving human peripheral blood mononuclear cells (PBMCs) have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The antiproliferative effects on PBMCs were significant at higher concentrations.

Anticancer Activity: This compound's potential as an anticancer agent has been explored through various assays, including tests against human cancer cell lines like MCF-7 (breast cancer) and HepG-2 (liver cancer). Results indicated that certain derivatives exhibited stronger inhibition of cell proliferation compared to conventional chemotherapy agents like doxorubicin.

The biological activities of this compound are believed to involve multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways, and the modulation of cell signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name / ID Substituents (Position) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Notable Spectral Data (IR, NMR)
Target Compound 7-Cl, 1-(2-MeOPh), 2-Me N/A N/A ~349.8 Expected IR: ~1709 cm⁻¹ (C=O), 1615 cm⁻¹ (C=O)
4{8–11-24} 7-Cl, 1-(4-OHPh), 2-phenethyl >295 72 432.0 IR: 3386 cm⁻¹ (OH), 1701 cm⁻¹ (C=O); ¹H NMR δ 9.53 (s, OH)
4{9–5-21} 7-Cl, 1-(3-OHPh), 2-(furan-2-ylmethyl) 276–279 62 422.0 IR: 3330 cm⁻¹ (OH); ¹H NMR δ 9.51 (br. s, OH)
NCGC00538279 7-Cl, 1-(3,4-diMeOPh), 2-(DMAPA) N/A N/A ~484.9 Synthesis via Vydzhak & Panchishin method
AV-C 1-(2-FPh), 2-(thiadiazolyl) N/A N/A ~422.4 Reported as a TRIF pathway agonist

Key Observations :

  • Melting Points : Bulky substituents (e.g., phenethyl in 4{8–11-24}) correlate with higher melting points (>295°C) due to increased molecular packing efficiency. Hydroxyl groups (4{8–11-24}, 4{9–5-21}) further enhance intermolecular hydrogen bonding .
  • Synthetic Yields : Yields range from 43% to 86%, influenced by substituent electronic effects. Electron-donating groups (e.g., methoxy) may require longer reaction times (~2 h) compared to electron-withdrawing groups (~15–20 min) .
  • Spectroscopic Features: IR: All analogs show dual carbonyl stretches (~1700–1650 cm⁻¹) for the chromone and pyrrolone C=O groups. Hydroxyl-containing compounds exhibit broad O–H stretches (~3300–3400 cm⁻¹) . ¹H NMR: Aromatic protons in dihydrochromeno-pyrroles resonate at δ 6.7–8.1 ppm. Methoxy groups appear as singlets near δ 3.8–3.9 ppm .

Comparison with Other Derivatives :

  • Substituent Tolerance : The MCR accommodates diverse substituents (halogens, alkyl, alkoxy, hydroxyl) on both the aryl aldehyde and amine components . For example:
    • 4{3–3-6} : Allyl and ethyl groups yield 43% product .
    • 4{4–19-7} : Trimethoxyphenyl and hydroxyethyl groups require optimized heating (52% yield) .
  • Post-Synthetic Modifications: Chromeno-pyrroles undergo ring-opening with hydrazine hydrate to form pyrazolones (e.g., 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones) . Reactivity depends on substituent stability under basic conditions.

Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (Cl) : Improve metabolic stability by reducing oxidative degradation.
  • Methoxy vs. Hydroxyl : Methoxy groups enhance lipophilicity (logP), whereas hydroxyl groups improve aqueous solubility via hydrogen bonding.
  • Alkyl Chains (e.g., phenethyl) : Extend half-life by reducing renal clearance.

Q & A

Basic: What synthetic methodologies are optimal for synthesizing 7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

Answer:
A one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines is a robust method. This approach enables mild reaction conditions (room temperature to 80°C) and compatibility with diverse substituents, yielding libraries of structurally similar compounds (e.g., 72% yield for a chloro-substituted analog) . Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Characterization : Use IR to confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NMR to verify regiochemistry (e.g., δ 5.46 ppm for the dihydropyrrole proton) .

Basic: How should researchers resolve spectral contradictions in characterizing this compound?

Answer:
Discrepancies in NMR or IR data often arise from tautomerism or crystallographic packing effects. For example, in DMSO-d6, the dihydropyrrole proton (δ 5.46 ppm) may split due to restricted rotation. To address this:

  • Variable-temperature NMR : Identify dynamic effects by acquiring spectra at 25°C and 60°C.
  • XRD validation : Cross-reference with single-crystal data (e.g., CCDC deposition numbers for analogous compounds) .

Advanced: What computational strategies can predict reactivity or optimize reaction pathways for derivatives?

Answer:
Quantum chemical calculations (e.g., DFT) combined with AI-driven platforms like COMSOL Multiphysics enable:

  • Reaction path searching : Simulate intermediates and transition states to identify energy barriers.
  • Process automation : Integrate machine learning for real-time adjustment of reaction parameters (e.g., solvent ratios, temperature) .
    For example, ICReDD’s hybrid computational-experimental framework reduces optimization time by 40% .

Advanced: How can Design of Experiments (DoE) improve yield and purity?

Answer:
Apply factorial design to screen critical variables (e.g., equivalents of hydrazine hydrate, solvent volume):

  • Factor prioritization : Use Plackett-Burman designs to identify significant variables (e.g., amine substituents influence yield more than temperature) .
  • Response surface methodology (RSM) : Optimize conditions for maximum yield (e.g., 72% achieved with 3.0 eq. hydrazine hydrate in ethanol) .

Advanced: What reactor designs are suitable for scaling up synthesis while maintaining regioselectivity?

Answer:
Microfluidic reactors or continuous-flow systems minimize side reactions (e.g., oxidation of the dihydropyrrole ring):

  • Residence time control : Adjust flow rates to stabilize intermediates (e.g., <2 seconds for imine formation).
  • In-line monitoring : Use UV-Vis or FTIR probes to track reaction progress .

Advanced: How can structural modifications enhance biological activity while retaining core stability?

Answer:
Target functionalization at the 1-aryl or 2-alkyl positions:

  • Hydroxyl group introduction : Replace methoxy with hydroxy groups (e.g., 4-hydroxyphenyl analog) to improve solubility and binding affinity.
  • Heterocyclic substitutions : Incorporate furan or pyrazole moieties (e.g., furan-2-ylmethyl derivatives) to modulate pharmacokinetics .

Advanced: What analytical techniques validate batch-to-batch consistency in large-scale synthesis?

Answer:

  • HPLC-PDA/MS : Quantify impurities (e.g., residual aldehydes) with <0.1% detection limits.
  • DSC/TGA : Monitor thermal stability (e.g., decomposition onset >295°C for crystalline forms) .

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